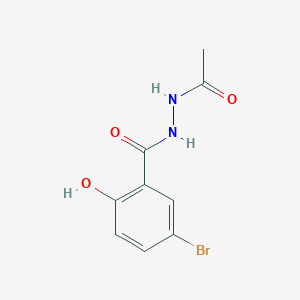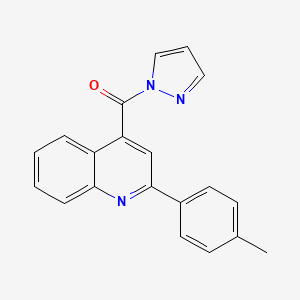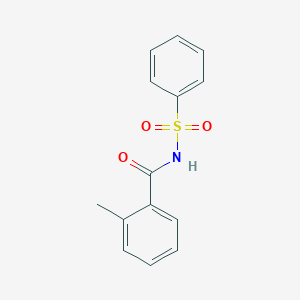![molecular formula C16H13ClFNO B5769535 1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)
1-[(2-chloro-6-fluorophenyl)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chloro-6-fluorophenyl)acetyl]indoline, also known as CFPI, is a chemical compound that has gained attention in the scientific community due to its potential in medicinal applications. CFPI belongs to the class of indoline derivatives that have been studied for their various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]indoline is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been found to reduce the levels of certain inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the blood and tissues of animals. In addition, this compound has been shown to have antidiabetic effects in animal models of diabetes, by reducing blood glucose levels and improving insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-chloro-6-fluorophenyl)acetyl]indoline has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, this compound has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Direcciones Futuras
There are several future directions for research on 1-[(2-chloro-6-fluorophenyl)acetyl]indoline. One area of research is to further investigate the mechanism of action of this compound, particularly its effects on COX-2 and MMPs. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, to better understand its potential as a therapeutic agent. In addition, further studies are needed to investigate the potential of this compound as an anticancer agent, including its effects on cancer stem cells and its ability to synergize with other anticancer agents.
Métodos De Síntesis
The synthesis of 1-[(2-chloro-6-fluorophenyl)acetyl]indoline involves the reaction of 2-chloro-6-fluoroacetophenone with indoline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound with a yield of approximately 60%.
Aplicaciones Científicas De Investigación
1-[(2-chloro-6-fluorophenyl)acetyl]indoline has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-13-5-3-6-14(18)12(13)10-16(20)19-9-8-11-4-1-2-7-15(11)19/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZKRKZIVKURLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
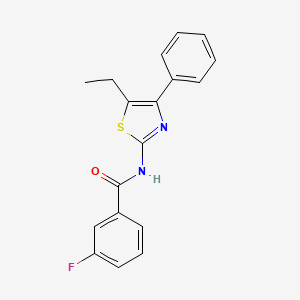

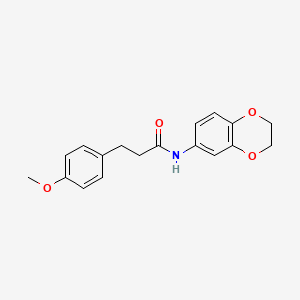
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
